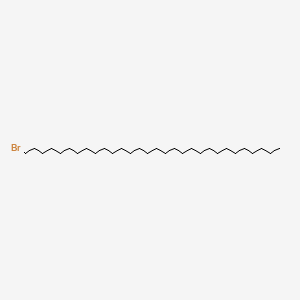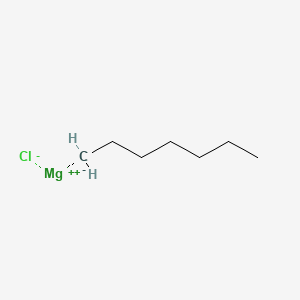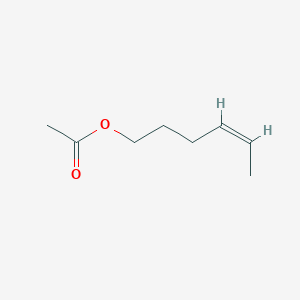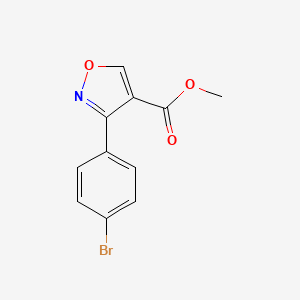
Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate
Vue d'ensemble
Description
Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate, also known as Methyl 4-bromo-3-(4-bromophenyl)isoxazole-5-carboxylate, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate 3-(4-bromophenyl)isoxazole-4-carboxylate is not well understood. However, studies suggest that it may inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and tubulin. Additionally, this compound may also modulate the expression of genes involved in inflammation and cell death.
Biochemical and Physiological Effects:
Studies have shown that Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate 3-(4-bromophenyl)isoxazole-4-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. Additionally, Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate 3-(4-bromophenyl)isoxazole-4-carboxylate has been shown to possess anti-inflammatory and analgesic properties, which may be attributed to its ability to modulate the expression of cytokines and other inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate 3-(4-bromophenyl)isoxazole-4-carboxylate in lab experiments is its diverse biological activities, which make it a potential candidate for the development of new drugs for the treatment of cancer, inflammation, and pain. However, the limitations of this compound include its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. Additionally, the cytotoxicity of this compound may also pose a challenge in the development of new drugs, as it may cause adverse effects in healthy cells.
Orientations Futures
For the research on Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate 3-(4-bromophenyl)isoxazole-4-carboxylate 3-(4-bromophenyl)isoxazole-4-carboxylate include the development of new analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Finally, the development of new drug delivery systems may also enhance the efficacy of Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate 3-(4-bromophenyl)isoxazole-4-carboxylate 3-(4-bromophenyl)isoxazole-4-carboxylate in vivo.
Applications De Recherche Scientifique
Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate 3-(4-bromophenyl)isoxazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
methyl 3-(4-bromophenyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-16-13-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLINSIZRTAKPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CON=C1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-](/img/structure/B3266146.png)
![4-[(Diethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B3266154.png)
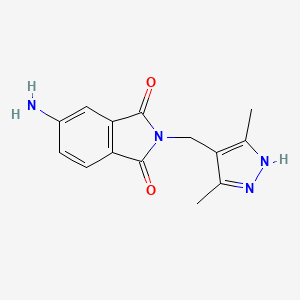
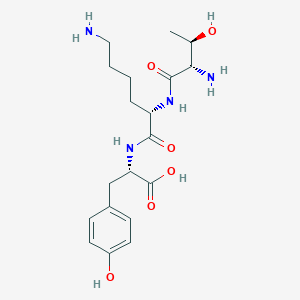
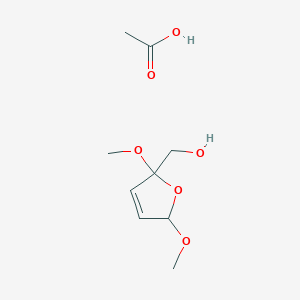


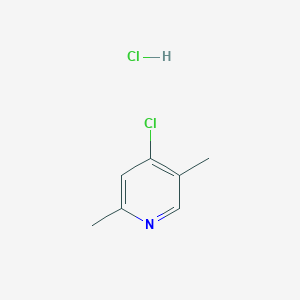

![5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B3266224.png)
![2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B3266230.png)
